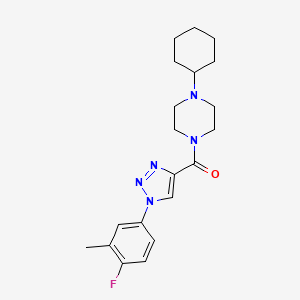
tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound notable for its structural features and the potential uses it holds in various scientific and industrial fields. With a piperidine backbone and distinct tert-butyl and methylamino groups, this compound has drawn interest for both its synthetic versatility and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of (S)-2-(chloromethyl)piperidine-1-carboxylate with methylamine. This reaction often requires an organic solvent such as tetrahydrofuran (THF) and may involve the use of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: : On an industrial scale, this compound is produced using similar methodologies but with increased efficiency. Automated processes that employ continuous flow chemistry can ensure high yield and purity, as well as scalability for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: : Reductive conditions can alter its molecular framework, such as converting carboxylate groups into alcohols.
Substitution: : This compound can undergo nucleophilic substitution reactions, which are pivotal in introducing various substituents for further chemical modification.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles like thiols, amines, or organometallics can be used under controlled conditions.
Major Products
Oxidation: : Modified derivatives with new functional groups.
Reduction: : Alcohols and other reduced derivatives.
Substitution: : A wide array of functionalized derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate has found use across several fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Utilized in the study of enzyme interactions and metabolic pathways.
Medicine: : Investigated for potential therapeutic uses due to its interaction with biological receptors.
Industry: : Applied in the synthesis of specialized polymers and materials.
Mecanismo De Acción
The mechanism by which tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate exerts its effects varies with its application. In biological contexts, it may interact with specific receptors or enzymes, altering their function. The molecular targets can include ion channels, enzymes involved in metabolic pathways, or other critical proteins. By binding to these targets, it can modulate biological processes, which could be harnessed for therapeutic purposes.
Comparación Con Compuestos Similares
Tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate can be compared to other piperidine derivatives, highlighting its unique properties:
Tert-Butyl (S)-2-((hydroxyamino)methyl)piperidine-1-carboxylate: : Differing by the presence of a hydroxyamino group, which might confer different reactivity and biological activity.
Tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate: : An ethyl group instead of a methyl group could affect its interaction with biological targets.
N-Benzyl piperidine-1-carboxylate: : The benzyl group introduces different steric and electronic properties, leading to varied applications.
Now, want to explore some recent applications or dive deeper into its chemical reactions?
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFYYLVYHYPGW-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)
![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)
![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)


![methyl 2-{[(2-benzamido-5-chlorophenyl)(phenyl)methyl]amino}acetate](/img/structure/B2988070.png)
![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2988071.png)
![4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2988072.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide](/img/structure/B2988073.png)




![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)
